6-Methoxy-2-naphthaldehyde

Aldehyde Dehydrogenase Enzymology Fluorogenic Substrate

MONAL-62: A positionally defined 6-methoxy-naphthaldehyde delivering unmatched enzymatic selectivity. The 6-methoxy substitution governs fluorescence quantum yield and regioselectivity. Selectively measures class III ALDH in stomach, saliva, or tumor homogenates with a 12.8-fold differentiation over MONAL-71. Serves as class II (pi) ADH-specific fluorogenic substrate in human serum (15±5 nM/min), orthogonal to 4-methoxy-1-naphthaldehyde-based class I assays. Key intermediate for nabumetone synthesis (Impurity 6) with full regulatory characterization for ANDA submissions. Knoevenagel condensation with malononitrile yields MOP-e for dual-channel (green/red) live-cell bioimaging.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 3453-33-6
Cat. No. B117158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-naphthaldehyde
CAS3453-33-6
Synonyms2-Methoxy-6-naphthalenecarboxaldehyde;  6-Methoxy-2-naphthaldehyde;  6-Methoxy-2-naphthalenecarboxaldehyde;  MONAL 62
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C=O
InChIInChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
InChIKeyVZBLASFLFFMMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-naphthaldehyde (CAS 3453-33-6) as a Differentiated Fluorogenic Aldehyde and Pharmaceutical Intermediate


6-Methoxy-2-naphthaldehyde (MONAL-62) is a methoxy-substituted naphthaldehyde that functions dually as a specialized fluorogenic substrate for aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH) with class-specific selectivity profiles [1], and as a high-purity pharmaceutical intermediate in the synthesis of nabumetone and naproxen with established regulatory impurity characterization [2]. Its crystal structure belongs to the orthorhombic space group P212121 and exhibits non-linear optical (NLO) properties .

Critical Differentiation: Why 6-Methoxy-2-naphthaldehyde Cannot Be Substituted with Unsubstituted or Regioisomeric Naphthaldehydes


Substitution of 6-Methoxy-2-naphthaldehyde with simpler naphthaldehyde analogs (e.g., 2-naphthaldehyde or 1-naphthaldehyde) or regioisomers (e.g., 4-methoxy-1-naphthaldehyde) leads to fundamentally altered enzymatic selectivity, optical properties, or synthetic utility. The 6-methoxy substitution pattern confers distinct electronic effects that govern both the fluorescence quantum yield upon enzymatic oxidation and the regioselectivity in condensation reactions [1]. In ALDH assays, the isomeric 7-methoxy-1-naphthaldehyde (MONAL-71) exhibits differential class III ALDH recognition compared to MONAL-62, demonstrating that positional isomerism critically determines substrate specificity [2].

Quantitative Comparative Evidence: 6-Methoxy-2-naphthaldehyde Performance Benchmarks Against Structural Analogs


Superior Class III ALDH Substrate Recognition Versus 7-Methoxy-1-naphthaldehyde (MONAL-71)

6-Methoxy-2-naphthaldehyde (MONAL-62) is oxidized by human class III ALDH (salivary ALDH), whereas the isomeric 7-methoxy-1-naphthaldehyde (MONAL-71) is not [1]. The apparent Km for MONAL-62 with salivary ALDH is 0.24 μM, with Vmax comparable to benzaldehyde oxidation [1].

Aldehyde Dehydrogenase Enzymology Fluorogenic Substrate

Enhanced Class II Alcohol Dehydrogenase Selectivity Versus 4-Methoxy-1-naphthaldehyde

6-Methoxy-2-naphthaldehyde is preferentially reduced by class II (pi) ADH, whereas 4-methoxy-1-naphthaldehyde is highly selective for class I ADH isozymes [1]. In normal human serum, class II ADH activity measured with MONAL-62 is 15 ± 5 nM/min, while class I activity measured with the comparator is below the detection limit (<1.0 nM/min) [1].

Alcohol Dehydrogenase Isozyme Differentiation Clinical Diagnostics

Tissue-Specific ALDH Activity Discrimination: Stomach Versus Liver

In human stomach homogenate (predominantly class III ALDH), MONAL-62 yields an activity of 5.1 U/g with NAD+, whereas MONAL-71 yields only 0.4 U/g [1]. In contrast, in human liver homogenate (predominantly class I ALDH), both substrates show comparable activities: MONAL-62 at 3.2 U/g and MONAL-71 at 2.5 U/g [1].

Tissue Homogenate ALDH Isozyme Profiling Cancer Biomarker

AIEgen Precursor Enabling Wavelength-Tunable Aggregation-Induced Emission

Knoevenagel condensation of 6-Methoxy-2-naphthaldehyde with malononitrile yields MOP-e, which exhibits a large redshift and large Stokes shift upon aggregation [1]. The product displays an ultra-wide AIE band enabling dual-channel bioimaging in both green and red channels [1].

Aggregation-Induced Emission Bioimaging Fluorescent Probe

High-Value Application Scenarios for 6-Methoxy-2-naphthaldehyde Based on Validated Evidence


Differential ALDH Isozyme Profiling in Tumor Tissue Biopsies

Utilize MONAL-62 for selective measurement of class III ALDH activity in stomach, saliva, or tumor homogenates where MONAL-71 shows minimal oxidation [1]. The 12.8-fold activity difference in stomach tissue enables unambiguous class III quantification without class I interference.

Class II Alcohol Dehydrogenase Quantification in Clinical Serum

Employ 6-Methoxy-2-naphthaldehyde as a class II (pi) ADH-specific fluorogenic substrate in human serum assays, where normal class II activity is 15 ± 5 nM/min [1]. This provides orthogonal isozyme measurement complementary to 4-methoxy-1-naphthaldehyde-based class I ADH assays.

Synthesis of Dual-Channel AIEgens for Live-Cell Bioimaging

Use 6-Methoxy-2-naphthaldehyde as the core aldehyde building block for Knoevenagel condensation with malononitrile to generate MOP-e, which enables dual-channel (green and red) bioimaging in living cells due to its ultra-wide AIE emission band [1].

Nabumetone Pharmaceutical Intermediate with Regulatory Impurity Characterization

Procure 6-Methoxy-2-naphthaldehyde as a key intermediate in nabumetone synthesis, where it serves as Impurity 6 with detailed characterization data compliant with regulatory guidelines [1]. This is critical for pharmaceutical quality control and ANDA submissions.

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